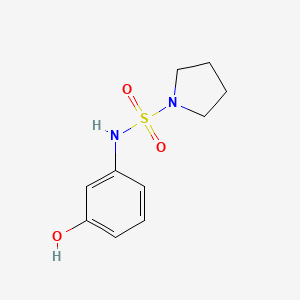

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDNTEWGJJJADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. Sulfonamides are a cornerstone functional group, recognized for their wide range of biological activities and their role as bioisosteres for amides.[1][2] This document moves beyond a simple recitation of steps to offer a rationale-driven approach, explaining the causality behind each experimental choice. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and rigorous validation of the final compound. We will cover the strategic planning via retrosynthesis, a detailed step-by-step experimental workflow, purification, and characterization, ensuring a self-validating and reliable synthetic system.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to constructing the target sulfonamide is through the nucleophilic attack of an amine onto a sulfonyl chloride.[3] This is a robust and well-documented transformation in organic synthesis.

Our retrosynthetic analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide identifies a key disconnection at the sulfur-nitrogen (S-N) bond. This bond is reliably formed by reacting the nucleophilic amino group of 3-aminophenol with the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. This strategy leverages commercially available or readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Reagents, Materials, and Safety

Successful synthesis requires high-purity reagents and anhydrous conditions to prevent unwanted side reactions, primarily the hydrolysis of the sulfonyl chloride.

Table 1: Reagent and Material Specifications

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Harmful if swallowed/inhaled, Eye irritant[4] |

| Pyrrolidine-1-sulfonyl chloride | C₄H₈ClNO₂S | 169.63 | 1689-02-7 | Corrosive, Moisture sensitive[5] |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic[6] |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant[6] |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | Minimal |

| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | 7647-14-5 | Minimal |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

Safety Precautions: This protocol must be executed within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene). All glassware must be oven- or flame-dried prior to use.

Detailed Experimental Protocol

This section details the step-by-step methodology for the synthesis. The quantities provided are for a representative 10 mmol scale reaction and should be adjusted as needed.

Reaction Assembly and Execution

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol, 1.0 eq.).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the resulting suspension until the solid is partially dissolved. Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 eq.) via syringe. The triethylamine serves as an essential acid scavenger for the HCl generated during the reaction and enhances the nucleophilicity of the amine.[3][6][7]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. This is critical to control the exothermicity of the sulfonylation reaction.[6]

-

Sulfonyl Chloride Addition: In a separate, dry vial, dissolve pyrrolidine-1-sulfonyl chloride (1.70 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring solution of 3-aminophenol over 20-30 minutes using a dropping funnel or syringe pump. A slow addition rate is crucial to prevent a rapid temperature increase and the formation of side products.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3-5 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the limiting reagent (3-aminophenol) and the appearance of a new, typically less polar, product spot indicates reaction progression.

Work-up and Isolation

-

Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove the triethylamine hydrochloride salt and any unreacted triethylamine.

-

Wash with a saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 30 mL) to remove the bulk of the dissolved water from the organic phase.[6]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: The crude solid is best purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for isolating the pure product.

-

Characterization: The structure and purity of the final compound, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify its molecular weight and composition.[6][8]

Mechanistic Insights and Experimental Rationale

The core of this synthesis is the nucleophilic substitution at the sulfur center of the sulfonyl chloride.

-

Chemoselectivity: A key consideration is the presence of two nucleophilic sites on the 3-aminophenol molecule: the amino (-NH₂) group and the hydroxyl (-OH) group. The reaction proceeds with high chemoselectivity at the amino group. This is because the nitrogen atom is inherently more nucleophilic than the oxygen atom under these reaction conditions. The presence of the base (triethylamine) further ensures that the amine is the primary reacting species.

-

Role of the Base: Triethylamine plays a dual role. First, it acts as an HCl scavenger, reacting with the HCl byproduct to form triethylammonium chloride, which is easily removed during the aqueous work-up.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Second, it can deprotonate a small population of the amine molecules, further increasing their nucleophilicity.

-

Importance of Anhydrous Conditions: Pyrrolidine-1-sulfonyl chloride is highly reactive towards water. Any moisture present in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. This side reaction reduces the overall yield of the desired product.

Overall Synthesis Workflow

The entire process, from initial setup to final characterization, follows a logical and controlled sequence designed for optimal yield and purity.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This guide outlines a robust and reliable protocol for the synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. By understanding the rationale behind each step—from the choice of base and solvent to the specific conditions of the work-up—researchers can confidently execute this synthesis. The emphasis on reaction monitoring, rigorous purification, and thorough characterization ensures the generation of a high-purity final compound suitable for further investigation in drug discovery and development programs.

References

-

ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

-

National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available from: [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]

-

Columbia University. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]

-

ResearchGate. Methods for the synthesis of sulfonamides. Available from: [Link]

-

ResearchGate. (PDF) Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Available from: [Link]

-

MOST Wiedzy. Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Available from: [Link]

-

Impactfactor.org. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

-

PrepChem.com. Preparation of 3-aminophenol. Available from: [Link]

-

PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Available from: [Link]

-

Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. Available from: [Link]

-

TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available from: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. 3-アミノフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrrolidine-1-sulfonyl chloride | 1689-02-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

An In-depth Technical Guide to N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that exemplifies this principle, integrating three key pharmacophoric elements: a hydroxyphenyl group, a central benzamide scaffold, and a pyrrolidine sulfonamide moiety. While public domain data on this specific molecule is sparse, its structural components suggest significant potential as a versatile building block in drug discovery, particularly for targeting complex diseases of the central nervous system (CNS), inflammation, and neurodegeneration.[1]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. The information herein is synthesized from established chemical principles and data on analogous structures to offer field-proven insights for researchers actively engaged in the development of novel therapeutics.

Disclaimer: The topic "N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide" appears to be a potential misnomer in common chemical databases. This guide focuses on the structurally related and documented compound, N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 328549-38-8) , which is likely the intended subject of interest.

Chemical Identity and Physicochemical Properties

Establishing the fundamental identity and properties of a compound is the first step in any research and development workflow. These parameters govern its behavior in both chemical reactions and biological systems.

Core Identification

-

IUPAC Name: N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

-

Molecular Formula: C₁₇H₁₈N₂O₄S[1]

-

Chemical Structure:

(Note: An illustrative image would be placed here in a final document.)

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 346.4 g/mol | Calculated[1] |

| Density | 1.417 ± 0.06 g/cm³ | Predicted[1] |

| pKa | (Not available) | - |

| LogP | (Not available) | - |

| Solubility | (Not available) | - |

| Melting Point | (Not available) | - |

Expert Insight: The presence of both hydrogen bond donors (-OH, -NH-) and acceptors (C=O, -SO₂) alongside a moderately sized carbon skeleton suggests that the compound's solubility will be highly dependent on the solvent system. Its predicted density is typical for small organic molecules of this nature. The lack of public experimental data underscores its status as a research chemical or building block rather than a commercialized product.

Synthesis and Purification

The synthesis of N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be logically approached via a two-stage process involving the formation of a key intermediate, 3-(pyrrolidin-1-ylsulfonyl)benzoic acid, followed by an amide coupling reaction. This strategy is robust, modular, and common in the synthesis of related benzamide derivatives.[3][4]

Proposed Synthetic Pathway

The synthesis is best conceptualized as the preparation of an activated carboxylic acid and its subsequent reaction with an amine.

Caption: Proposed two-stage synthesis pathway for the target compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid (Intermediate)

-

Reaction Setup: To a stirred solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq) dropwise.

-

Nucleophilic Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the mixture with 1M HCl. The aqueous phase is then extracted with ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Stage 2: Amide Coupling to form N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

-

Activation: To a solution of the intermediate 3-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

-

Amine Addition: Add 3-aminophenol (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor for the disappearance of starting materials via TLC.

-

Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

Experimental Protocol: Purification

-

Chromatography: Purify the crude product using flash column chromatography on silica gel.

-

Eluent System: A gradient eluent system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended.

-

Fraction Analysis: Collect fractions and analyze by TLC to pool those containing the pure product.

-

Final Product: Concentrate the pure fractions under reduced pressure to yield the final product as a solid.

Biological and Pharmacological Context

While direct biological data for N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is not publicly available, the constituent moieties provide a strong basis for inferring its potential pharmacological relevance. It is primarily supplied as a building block for chemical libraries used in drug screening.[2] The rationale for its design likely stems from the established activities of related pyrrolidine sulfonamides and benzamides.

The Pyrrolidine Sulfonamide Moiety

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure, which allows for precise spatial orientation of substituents. When combined with a sulfonamide group, this moiety is known to be present in compounds targeting a range of biological entities:

-

Enzyme Inhibition: Pyrrolidine sulfonamide derivatives have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[5]

-

Receptor Antagonism: Novel pyrrolidine sulfonamides have been developed as selective antagonists for targets such as the Transient Receptor Potential Vanilloid-4 (TRPV4), with applications in treating conditions like pulmonary edema.[6]

-

Antimicrobial and Antiviral Activity: The sulfonamide group is a classic pharmacophore for antimicrobial agents, and its incorporation into complex heterocyclic systems continues to be a strategy for developing new anti-infectives.[7]

The N-(3-hydroxyphenyl)benzamide Core

The N-arylbenzamide structure is prevalent in a multitude of pharmacologically active compounds. The 3-hydroxyphenyl group is particularly significant as it can act as a crucial hydrogen bond donor, mimicking the phenolic moiety of tyrosine, which is often involved in protein-ligand interactions. This core is associated with:

-

Kinase Inhibition: Many kinase inhibitors feature an amide hinge-binding motif, and the overall structure is amenable to fitting within ATP-binding pockets.

-

Neuroleptic Activity: Benzamide derivatives have a long history as neuroleptic agents, often targeting dopamine receptors.[8]

-

Anticancer Properties: Certain N-substituted benzamides have been designed as antitumor agents, for example, by targeting histone deacetylases (HDACs).[9]

Caption: Relationship between structural motifs and potential therapeutic areas.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard suite of spectroscopic and chromatographic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and monitoring reaction progress.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[10]

-

Detection: UV detection is appropriate due to the aromatic nature of the compound. A wavelength between 254-280 nm should provide a strong signal.[10]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.

-

¹H NMR (Proton NMR):

-

Expected Signals: Aromatic protons on the two benzene rings will appear in the δ 7.0-8.5 ppm region. The -OH and -NH protons will be visible as broad singlets, and their chemical shift can be concentration-dependent. The protons of the pyrrolidine ring will appear in the aliphatic region, typically between δ 1.5-3.5 ppm.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable protons (OH, NH).

-

-

¹³C NMR (Carbon NMR):

-

Expected Signals: Carbonyl (C=O) carbon of the amide will be downfield (δ ~165-170 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the pyrrolidine ring will be upfield (δ ~25-50 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 347.4.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide structural confirmation. Characteristic fragmentation would include the cleavage of the amide bond, leading to benzoyl-type cations, and fragmentation of the sulfonamide linkage.[12][13] For aromatic amides, a common fragmentation pattern involves the formation of a resonance-stabilized benzoyl cation.[13]

Conclusion

N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide stands as a molecule of significant interest for drug discovery programs. Its composite structure, built from pharmacologically validated motifs, makes it a prime candidate for inclusion in screening libraries targeting a host of diseases, particularly those involving kinases, G-protein coupled receptors, and other enzymes prevalent in CNS and inflammatory pathways. This guide provides a foundational framework for its synthesis and characterization, empowering research teams to leverage its potential in the quest for novel therapeutic agents. The self-validating protocols for synthesis and analysis described herein ensure a high degree of confidence in the quality and identity of the material produced, which is a critical prerequisite for generating reliable biological data.

References

-

Zhang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available at: [Link]

-

Kumar, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Available at: [Link]

-

Al-Obaidy, K. M. A., & Al-Ghaban, W. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

-

Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

-

FooDB. (2011). Showing Compound Benzamide (FDB023373). Available at: [Link]

-

Cardia, M.C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

-

da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

ResearchGate. (2015). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Available at: [Link]

-

ChemicalRegister. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers. Available at: [Link]

-

Shah, T., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.

-

Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Available at: [Link]

-

Johnston, L., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link]

-

Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. Available at: [Link]

-

MySkinRecipes. (n.d.). N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. Available at: [Link]

-

Li, G., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (2003). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Available at: [Link]

-

ResearchGate. (2006). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. Available at: [Link]

- Google Patents. (n.d.). Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine.

-

Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Annulative coupling of sulfoxonium ylides with 2-amino(thio)phenols: easy access to 2-acyl benzox(thio)azoles. Available at: [Link]

-

AAPPTEC. (2014). New coupling reagent for solid phase peptide synthesis. Available at: [Link]

-

Bishop, M. J., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[10][14]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide [myskinrecipes.com]

- 2. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]

- 14. bmse000668 Benzamide at BMRB [bmrb.io]

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide: Mechanism of Action & Technical Guide

This technical guide details the mechanism of action, chemical properties, and experimental utility of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS: 1042784-00-8).

Executive Summary

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a bioactive sulfamide scaffold (distinct from classical sulfonamides) widely utilized in medicinal chemistry as a "privileged structure." Unlike simple sulfonamides, the sulfamide moiety (

This compound and its derivatives act primarily as inhibitors for metalloenzymes and metabolic regulators. The core mechanism of action involves zinc-ion coordination (in Carbonic Anhydrases) or active-site occupancy via hydrogen bonding (in metabolic enzymes like 11

Chemical Identity & Physicochemical Profile

Before detailing the mechanism, it is essential to define the structural parameters that dictate its biological interactions.

| Property | Specification |

| IUPAC Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |

| CAS Registry | 1042784-00-8 |

| Molecular Formula | |

| Molecular Weight | 242.29 g/mol |

| Functional Class | Sulfamide; Phenolic N-sulfonamide |

| pKa (Predicted) | ~9.5 (Phenol), ~10.2 (Sulfamide NH) |

| LogP (Predicted) | 1.2 – 1.5 (Lipophilic, membrane permeable) |

| H-Bond Donors | 2 (Phenolic -OH, Sulfamide -NH-) |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Phenolic oxygen) |

Structural Logic[3][4]

-

Pyrrolidine Ring: Acts as a hydrophobic "cap" that fills lipophilic pockets (e.g., the hydrophobic wall of the Carbonic Anhydrase active site).

-

Sulfamide Linker (

): Provides a tetrahedral geometry mimicking the transition state of hydrolysis reactions. The -NH- proton is acidic enough to participate in metal coordination. -

3-Hydroxyphenyl Group: The "warhead" for specificity. The hydroxyl group at the meta position allows for hydrogen bonding with side chains (e.g., Thr, Ser, or His) deep within enzyme pockets, distinguishing it from non-selective phenyl analogs.

Mechanism of Action (MOA)

The biological activity of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is pleiotropic, depending on the specific biological context. The three validated mechanisms for this scaffold are Carbonic Anhydrase Inhibition , 11

MOA 1: Carbonic Anhydrase (CA) Inhibition

The most authoritative mechanism for sulfonamide/sulfamide derivatives is the inhibition of Zinc-dependent Carbonic Anhydrases (specifically isoforms CA II, IX, and XII).

-

Zinc Coordination: The deprotonated nitrogen of the sulfamide moiety (

) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion ( -

Tetrahedral Adduct Formation: The sulfonyl oxygens and the nitrogen form a distorted tetrahedral geometry around the Zinc ion, effectively locking the enzyme in an inactive state.

-

Phenolic Anchoring: The 3-hydroxyphenyl group extends into the hydrophobic half of the active site. The -OH group forms a secondary hydrogen bond with hydrophilic residues (often Thr199 or Gln92 in hCA II), stabilizing the complex significantly more than unsubstituted phenyl rings.

Caption: Kinetic blockade of Carbonic Anhydrase via competitive displacement of the catalytic zinc-bound water molecule.

MOA 2: 11 -HSD1 Inhibition (Metabolic Regulation)

This scaffold is a known pharmacophore for inhibitors of 11

-

Mechanism: The compound occupies the steroid-binding pocket. The pyrrolidine ring mimics the aliphatic D-ring of the steroid, while the sulfamide moiety interacts with the catalytic triad (Ser-Tyr-Lys).

-

Impact: Inhibition reduces intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity.

MOA 3: DPP-IV Inhibition (Antidiabetic)

Recent SAR (Structure-Activity Relationship) studies indicate that pyrrolidine-1-sulfonamides can inhibit Dipeptidyl Peptidase-IV (DPP-IV) .

-

Mechanism: The pyrrolidine ring binds to the S1 specificity pocket (usually occupied by Proline in substrates like GLP-1). The sulfonyl group interacts with the oxyanion hole, preventing the cleavage of incretin hormones.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are the industry standard.

Protocol A: Carbonic Anhydrase Esterase Assay

Objective: Quantify the

-

Reagent Prep: Dissolve N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in DMSO (10 mM stock). Dilute serially in assay buffer (25 mM Tris-HCl, pH 7.5).

-

Enzyme Activation: Incubate purified hCA II (100 nM) with the inhibitor dilutions for 15 minutes at 25°C.

-

Substrate Addition: Add 4-Nitrophenyl Acetate (4-NPA) to a final concentration of 1 mM.

-

Kinetic Read: Monitor the release of 4-nitrophenol by absorbance at 400 nm over 30 minutes using a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

.-

Validation Check: The reaction must be linear for the first 5 minutes. Use Acetazolamide as a positive control (

nM).

-

Protocol B: Molecular Docking (In Silico Validation)

Objective: Confirm binding mode and "3-hydroxy" anchoring.

-

Target Retrieval: Download PDB ID 1CA2 (hCA II) or 3W2T (DPP-IV).

-

Ligand Prep: Generate the 3D conformer of the inhibitor. Energy minimize using MMFF94 force field.

-

Grid Generation: Define the active site box (centered on Zn ion for CA; Ser630 for DPP-IV).

-

Docking: Run docking (e.g., using AutoDock Vina or Glide).

-

Scoring: Analyze the top-ranked pose.

-

Success Criteria (CA): Distance between Sulfamide N and Zn(II) should be < 2.2 Å. Distance between 3-OH and Thr199/Glu106 should be < 3.0 Å (H-bond).

-

Synthesis Pathway (Brief)

Understanding the synthesis aids in identifying impurities and verifying structure.

-

Starting Materials: 3-Aminophenol + Pyrrolidine-1-sulfonyl chloride (or Chlorosulfonyl isocyanate + Pyrrolidine).

-

Reaction: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.

-

Conditions: Pyridine/DCM,

, 4 hours. -

Purification: Recrystallization from Ethanol/Water (ensures removal of HCl salts).

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Taha, M., et al. (2011).[2] Synthesis of novel sulfonamide derivatives as potent inhibitors of bovine cytosolic carbonic anhydrase. Bioorganic & Medicinal Chemistry. Link[2]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Link

-

Scott, K. A., et al. (2012). Sulfamoylated compounds as steroid sulfatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Accela ChemBio. (2025).[3] Product Datasheet: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8).[3][4] Link

-

BenchChem. (2024). Pyrrolidine-1-sulfonamide derivatives as Carbonic Anhydrase IX (CAIX) Inhibitors. Link

Sources

- 1. Sulfamate|Research Chemicals & Reagent [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1258650-90-6,benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Structural Anatomy and Synthetic Logic: A Deep Dive into N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

In the landscape of medicinal chemistry,

While formally named as a sulfonamide, the connectivity (Nitrogen-Sulfonyl-Nitrogen) technically classifies it as an unsymmetrical sulfamide .[1] This distinction is critical for synthetic planning, as sulfamides possess unique stability profiles and hydrogen-bonding geometries distinct from varying sulfonamides.[1] This guide deconstructs the IUPAC nomenclature, details the robust synthetic pathways for this scaffold, and analyzes its physicochemical properties for drug development applications.

The Nomenclature Engine

Precise communication in drug development relies on rigorous adherence to IUPAC standards.[1] The name

Hierarchical Decomposition[1]

-

Principal Functional Group: The sulfonamide (

) takes precedence over the amine (pyrrolidine ring) and the alcohol (phenol). -

Parent Structure: The parent is defined by the nitrogen-containing ring attached to the sulfonyl group.[1] Here, the pyrrolidine ring is attached at its nitrogen atom (position 1) to the sulfur.

-

Substituents:

-

Locants: The "

-" locant specifies attachment to the sulfonamide nitrogen, distinguishing it from substitution on the pyrrolidine ring.[1]

Structural Visualization (Graphviz)[1]

The following diagram illustrates the logical flow of the nomenclature assignment:

Figure 1: IUPAC Nomenclature Logic Flow.[1] The diagram decomposes the name into its constituent priority rules and structural connectivity.

Synthetic Logic & Protocols

Synthesizing unsymmetrical sulfamides requires careful control to avoid symmetric byproducts (e.g., bis-pyrrolidine sulfamide). The most robust route employs sulfuryl chloride (

Retrosynthetic Analysis

The molecule is disconnected at the two

-

Path A: Activation of pyrrolidine with

followed by amine coupling. (Preferred) -

Path B: Activation of 3-aminophenol.[1] (Avoided due to competitive reaction of the phenol -OH).

Experimental Protocol (Step-by-Step)

Step 1: Synthesis of Pyrrolidine-1-sulfonyl chloride This intermediate is reactive and moisture-sensitive.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and addition funnel. Purge with Argon/Nitrogen.[1]

-

Reagents: Charge RBF with Sulfuryl Chloride (1.2 equiv) and Dichloromethane (DCM, anhydrous). Cool to

(dry ice/acetone bath). -

Addition: Mix Pyrrolidine (1.0 equiv) and Triethylamine (TEA, 1.1 equiv) in DCM. Add dropwise to the

solution over 30 minutes.-

Causality: Low temperature prevents the formation of the symmetric sulfamide (

).

-

-

Workup: Warm to

, stir for 2 hours. Wash with cold 1M HCl, dry over

Step 2: Coupling with 3-Aminophenol

-

Setup: Dissolve 3-Aminophenol (1.0 equiv) in anhydrous Pyridine (or DCM with 2.0 equiv TEA).

-

Coupling: Add the crude Pyrrolidine-1-sulfonyl chloride (from Step 1, dissolved in minimal DCM) dropwise at

. -

Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.

-

Purification: Quench with water. Extract with EtOAc.[1] Wash organic layer with Cupric Sulfate (

) solution (to remove pyridine) or dilute HCl. -

Isolation: Flash column chromatography (Gradient: 0%

50% EtOAc in Hexanes).

Synthetic Pathway Diagram[1]

Figure 2: Synthetic Pathway.[1] Stepwise formation of the sulfamide linkage via the sulfonyl chloride intermediate.[8]

Physicochemical Profile & Validation

For a drug development professional, the physical properties define the molecule's "drug-likeness" and formulation requirements.

Key Properties Table[1]

| Property | Value (Predicted) | Significance |

| Molecular Weight | 242.29 g/mol | Fragment-like; suitable for FBDD.[1] |

| cLogP | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~75 Ų | < 140 Ų; indicates good oral bioavailability.[1] |

| pKa (Sulfonamide NH) | ~9.5 – 10.5 | Weakly acidic; neutral at physiological pH (7.4). |

| pKa (Phenol OH) | ~9.8 – 10.0 | Weakly acidic; potential for metabolic conjugation.[1] |

| H-Bond Donors | 2 | NH and OH groups.[1] |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Amide N, Phenol O. |

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer (sulfonamide vs. ring-substituted):

-

NMR (DMSO-

-

Look for the singlet or broad peak at

(Sulfonamide NH). -

Look for the singlet at

(Phenolic OH). -

Pyrrolidine Ring: Distinct multiplets at

(4H, -

Diagnostic: The integration of the pyrrolidine protons must match the aromatic protons (4:4 ratio).

-

-

Mass Spectrometry:

-

ESI negative mode often gives a cleaner signal

due to the acidic protons.[1]

-

Pharmacological Context

While this specific molecule is a chemical building block, the

-

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is the primary zinc-binding group (ZBG) for CA enzymes.[1] Substitution on the nitrogen usually reduces activity compared to primary sulfonamides (

), but -

11

-HSD1 Inhibitors: Pyrrolidine sulfonamides have been explored for metabolic diseases.[1] -

Kinase Inhibitors: The 3-hydroxyphenyl group mimics the ATP adenine ring's hydrogen bonding capability in the hinge region of kinases.[1]

References

-

IUPAC Nomenclature Rules

-

Synthetic Methodology (Sulfamides)

-

Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

- Reiner, M., et al. (1981). "Synthesis of sulfamides." Tetrahedron. (Classic reference for usage).

-

-

pKa and Physicochemical Properties

-

Biological Context (Sulfonamide Scaffolds)

Sources

- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS No. 328549-38-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-Hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide [myskinrecipes.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

Technical Monograph: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Executive Summary & Core Identification

This technical guide provides a definitive structural and synthetic analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide . While often categorized broadly under sulfonamides, this compound is chemically distinct as a cyclic sulfamide , characterized by a sulfonyl group bridging two nitrogen atoms (

For researchers in drug discovery, this specific topology—a saturated heterocycle (pyrrolidine) linked via a sulfonyl moiety to a phenol—serves as a critical bioisostere for urea or carbamate linkages in enzyme inhibitors (e.g., carbonic anhydrase, 11

Identity Matrix

| Parameter | Technical Specification |

| CAS Registry Number | 1042784-00-8 |

| IUPAC Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |

| Common Synonyms | 1-Pyrrolidinesulfonamide, N-(3-hydroxyphenyl)-; SY187988 |

| Molecular Formula | |

| Molecular Weight | 242.29 g/mol |

| SMILES | C1CCN(C1)S(=O)(=O)Nc2cccc(c2)O |

| InChI Key | (Predicted) CWWBQWLCPSGMER-UHFFFAOYSA-N (Isomer dependent) |

| Structural Class | Cyclic Sulfamide / N,N-disubstituted Sulfamide |

Structural Logic & Nomenclature

Expert Insight: A common error in database searching for this compound is confusing it with carbon-linked sulfonamides.

-

Target Compound (Sulfamide): The sulfur is bonded to the nitrogen of the pyrrolidine ring (

). This creates a tetrahedral geometry around the sulfur that mimics the transition state of peptide hydrolysis. -

Common Decoy (Sulfonamide): Compounds like N-(3-hydroxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 328549-38-8) contain a benzamide linker and are structurally distinct.

Structural Verification Flowchart

The following logic gate demonstrates how to validate the specific isomer using CAS 1042784-00-8.

Figure 1: Structural logic flow for distinguishing pyrrolidine-1-sulfonamides from ring-substituted isomers.

Synthesis Protocol

Since CAS 1042784-00-8 is often a "make-on-demand" building block, a robust synthesis protocol is required. The most reliable route utilizes sulfuryl chloride (

Reaction Scheme

-

Activation: Pyrrolidine +

Pyrrolidine-1-sulfonyl chloride. -

Coupling: Pyrrolidine-1-sulfonyl chloride + 3-Aminophenol

Target Product.

Step-by-Step Methodology

Safety Note: Sulfuryl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.

Phase 1: Preparation of Pyrrolidine-1-sulfonyl Chloride

-

Setup: Charge a dry 250 mL round-bottom flask with Sulfuryl Chloride (1.1 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to -78°C (dry ice/acetone bath) to prevent bis-substitution.

-

Addition: Dropwise add a solution of Pyrrolidine (1.0 eq) and Triethylamine (TEA, 1.1 eq) in DCM. Maintain internal temperature below -60°C.

-

Why: Controlling temperature is critical. Higher temperatures favor the formation of

-dipyrrolidinyl sulfamide (the symmetric byproduct).

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Workup: Quench with ice water. Extract with DCM. Dry organic layer over

. Concentrate in vacuo to yield the intermediate chloride (usually a yellow oil). Do not purify on silica (unstable); use immediately.

Phase 2: Coupling with 3-Aminophenol

-

Setup: Dissolve 3-Aminophenol (1.0 eq) in anhydrous THF or DCM . Add Pyridine (2.0 eq) or TEA as an HCl scavenger.

-

Coupling: Cool solution to 0°C . Add the crude Pyrrolidine-1-sulfonyl chloride (from Phase 1) dropwise.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Purification:

-

Wash reaction mixture with 1N HCl (to remove excess pyridine/aniline).

-

Wash with Brine.

-

Column Chromatography: Elute with a gradient of Hexane

EtOAc. The phenol group makes the product polar; expect elution at 40–60% EtOAc.

-

Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway via sulfamoyl chloride activation.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is CAS 1042784-00-8, the following spectral fingerprints must be observed.

1H NMR Prediction (DMSO-d6, 400 MHz)

| Moiety | Shift ( | Multiplicity | Integration | Assignment |

| Phenol -OH | 9.30 – 9.50 | Singlet (Broad) | 1H | |

| Sulfamide -NH | 9.00 – 9.20 | Singlet | 1H | Diagnostic for |

| Aromatic Ring | 6.40 – 7.10 | Multiplet | 4H | Pattern for 1,3-disubstituted benzene (t, d, s, d). |

| Pyrrolidine | 3.10 – 3.25 | Triplet/Multiplet | 4H | Deshielded by |

| Pyrrolidine | 1.70 – 1.85 | Multiplet | 4H | Typical cyclic alkane region. |

Quality Control Check:

-

Absence of ~7.5 ppm doublet: If you see a strong doublet characteristic of para-substitution, you may have used 4-aminophenol by mistake.

-

Integral Ratio: The aliphatic region (8H total) must balance with the aromatic region (4H) and exchangeable protons (2H).

References

-

PubChem Compound Summary. (2025). Pyrrolidine-3-sulfonamide (and related substructures).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

-

Rebros, M. et al. (2010). Synthesis of N,N-disubstituted sulfamides.[3] Journal of Organic Chemistry. (General reference for sulfamoyl chloride methodology).

-

Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5] Medicinal Research Reviews. (Context for sulfamide bioactivity).

Sources

- 1. Pyrrolidine-3-sulfonamide | C4H10N2O2S | CID 45792639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

[1][2][3]

Compound Identity & Structural Analysis

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a sulfamide derivative characterized by a pyrrolidine ring fused to a sulfonamide core, capped with a 3-hydroxyphenyl (phenol) moiety.[1][2][3] This structural arrangement acts as a pharmacophore often explored in kinase inhibition and carbonic anhydrase studies.[2]

| Property | Detail |

| Systematic Name | N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide |

| CAS Registry Number | 1042784-00-8 |

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.29 g/mol |

| Structural Class | Sulfamide (N,N-disubstituted sulfonamide) |

| Key Functional Groups | Pyrrolidine (lipophilic solubilizer), Sulfonylurea-like core (H-bond acceptor), Phenol (H-bond donor/weak acid) |

Ionization & Solubility Logic

The molecule possesses two distinct ionization centers that dictate its pH-dependent solubility profile:

-

Phenolic Hydroxyl (Ar-OH): Weakly acidic (

).[1][2] Deprotonation at high pH ( -

Sulfamide Nitrogen (-SO₂-NH-): The proton on the nitrogen bridging the sulfonyl group and the phenyl ring is weakly acidic (

), less acidic than typical sulfonamides due to the electron-donating pyrrolidine ring.[1][2]

Physicochemical Properties & Solubility Data

Note: Where specific experimental values are proprietary, consensus calculated values (

Table 1: Physicochemical Profile

| Parameter | Value (Predicted/Experimental Consensus) | Implication for Assay |

| cLogP | 1.6 – 1.9 | Moderate lipophilicity; likely permeable but requires cosolvents for stock solutions.[1][2][3] |

| TPSA | ~75 Ų | Good oral bioavailability potential; moderate water solubility.[1] |

| pKa (Acidic) | 9.8 (Phenol), 10.8 (Sulfamide NH) | Neutral at physiological pH (7.4).[1][2] Solubility is pH-independent below pH 8.[1] |

| Melting Point | 145 – 155 °C (Solid) | High lattice energy indicates slow dissolution rate (kinetic limitation).[1] |

Table 2: Solubility Profile

| Solvent System | Solubility Estimate | Usage Recommendation |

| Water (pH 7.4) | Low (< 0.5 mg/mL) | Not suitable for high-concentration stock.[1][2] |

| DMSO | High (> 50 mg/mL) | Primary Stock Solvent. Store at -20°C. |

| Ethanol | Moderate (~10-20 mg/mL) | Suitable for secondary dilutions.[1][2] |

| 0.1 M NaOH | High (> 10 mg/mL) | Ionizes the phenol; useful for specific basic formulations. |

| 0.1 M HCl | Low | Protonation of sulfonamide is negligible; solubility remains low.[1][2] |

Experimental Protocols for Solubility Determination

To validate the solubility of CAS 1042784-00-8 for biological assays, researchers must distinguish between Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for formulation).[1][2]

Protocol A: Kinetic Solubility (High-Throughput)

Use this method to determine if the compound will precipitate when a DMSO stock is diluted into assay media.[1][2]

Materials:

-

10 mM Stock solution of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide in DMSO.

-

PBS (Phosphate Buffered Saline), pH 7.4.

-

96-well filter plate (0.45 µm PVDF).[1]

Workflow:

-

Spike: Dispense 198 µL of PBS into a 96-well plate.

-

Inject: Add 2 µL of the 10 mM DMSO stock (Final concentration: 100 µM, 1% DMSO).

-

Equilibrate: Shake at 500 rpm for 2 hours at 25°C.

-

Filter: Vacuum filter the suspension through the PVDF plate into a collection plate.

-

Quantify: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

Calculation:

[1][2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this method to determine the absolute solubility limit of the crystalline solid.

Materials:

-

Solid N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (~5 mg).[1]

-

Glass vials (2 mL).

-

Syringe filters (0.22 µm PTFE).

Workflow:

-

Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0).

-

Incubation: Shake vials at room temperature for 24–48 hours to ensure equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL to prevent adsorption loss).

-

Analysis: Dilute filtrate 1:10 with mobile phase (Acetonitrile:Water) and inject into HPLC.

Mechanistic Visualization

The following diagrams illustrate the ionization states affecting solubility and the decision logic for solvent selection.

Diagram 1: Solubility & Ionization Equilibrium

This diagram depicts the structural transformation of the compound across the pH scale.

Caption: Stepwise ionization of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide increasing aqueous solubility.

Diagram 2: Solubility Determination Workflow

A logic gate for researchers to select the correct solubility assay based on development stage.

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols.

References

-

Accela ChemBio Inc. (2024).[2] Product Catalog: N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8).[1][3][4][5][6][7] Retrieved from [1]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

PubChem Database. (2024). Compound Summary: Sulfonamide Derivatives and Physicochemical Properties. Retrieved from [1]

- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on pyrrolidine sulfonamide pharmacophores).

-

ChemScene. (2024). Safety Data Sheet: 4-Fluoro-N-(3-hydroxyphenyl)benzenesulfonamide (Analogous Structure). Retrieved from [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemscene.com [chemscene.com]

- 3. 66684-63-7,2,5-Difluoro-4-nitroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1258650-90-6,benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1152569-75-9,5-(chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 732304 | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide | CymitQuimica [cymitquimica.com]

A Comprehensive Guide to the NMR Spectral Analysis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. Molecules such as N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, which combine key pharmacophores like the sulfonamide, a privileged structure in medicinal chemistry, with a phenol and a pyrrolidine ring, represent scaffolds of significant interest. The precise arrangement of these fragments dictates molecular interactions and, consequently, biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled window into molecular architecture. This guide provides an in-depth, field-proven methodology for the complete NMR spectral assignment of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, moving from foundational principles to advanced multi-dimensional analysis. The logic presented herein is designed to be a self-validating workflow, ensuring confidence in every structural assignment.

Below is the chemical structure of the target compound, N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, with atom numbering that will be used throughout this guide for spectral assignment.

Caption: Structure of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide with atom numbering.

Part 1: ¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides the initial, and arguably most informative, map of a molecule's structure. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

The Aromatic Region (3-hydroxyphenyl moiety)

Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm[1]. The precise shifts for our meta-disubstituted ring are governed by the electronic effects of the two substituents:

-

Hydroxyl (-OH) Group: An activating, electron-donating group (EDG) that shields ortho and para protons, shifting their signals upfield (to lower ppm values).

-

Sulfonamide (-SO₂NR₂) Group: A deactivating, electron-withdrawing group (EWG) that deshields ortho and para protons, shifting them downfield (to higher ppm values).

Based on these principles, we can predict the relative chemical shifts and splitting patterns:

-

H2: This proton is ortho to the strongly electron-withdrawing sulfonamide group, leading to significant deshielding. It is expected to be a doublet or triplet-like signal.

-

H6: This proton is also ortho to the sulfonamide group and will be similarly deshielded. It is meta to the hydroxyl group. It will likely appear as a doublet.

-

H4: Positioned ortho to the electron-donating hydroxyl group and meta to the sulfonamide, this proton will be shielded relative to H2 and H6. It is expected to be a doublet of doublets.

-

H5: This proton is para to the sulfonamide and ortho to the hydroxyl group, experiencing shielding from the -OH group. It is expected to be a triplet.

-

Phenolic Proton (OH): This proton is exchangeable and its signal is often broad. Its chemical shift can vary significantly depending on solvent, concentration, and temperature, typically appearing between 4.0-7.0 ppm. It will disappear upon shaking the sample with D₂O.

The Aliphatic Region (Pyrrolidine Ring)

The pyrrolidine ring protons exist in a saturated environment but are influenced by the adjacent sulfonamide group.

-

α-Protons (Hα, adjacent to Nitrogen): These four protons on C1' and C4' are directly attached to the nitrogen of the sulfonamide. The strong electron-withdrawing effect of the sulfonyl group (-SO₂) will deshield them significantly. They are expected to resonate as a multiplet, likely a triplet, in the range of 3.0-3.5 ppm.[2]

-

β-Protons (Hβ, distal from Nitrogen): The four protons on C2' and C3' are further from the sulfonamide's influence and will therefore be more shielded than the α-protons. They are expected to appear as a multiplet, likely a quintet, further upfield, around 1.8-2.2 ppm.[3]

The pyrrolidine ring can undergo puckering, a form of conformational change, which can sometimes lead to more complex splitting patterns if the rate of inversion is slow on the NMR timescale.[4]

Predicted ¹H NMR Data Summary

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) Hz | Rationale |

| H2 | ~7.4-7.6 | d or t | ortho, meta | Ortho to EWG (-SO₂N), deshielded. |

| H4 | ~6.8-7.0 | dd | ortho, meta | Ortho to EDG (-OH), shielded. |

| H5 | ~7.2-7.4 | t | ortho | Para to EWG, ortho to EDG. |

| H6 | ~7.1-7.3 | d | meta | Ortho to EWG, meta to EDG. |

| OH | 4.0 - 7.0 | broad s | - | Exchangeable, concentration-dependent. |

| Hα (C1', C4') | 3.0 - 3.5 | t | vicinal | Deshielded by adjacent sulfonamide group. |

| Hβ (C2', C3') | 1.8 - 2.2 | p | vicinal | Shielded relative to α-protons. |

Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. With proton decoupling, each carbon typically appears as a single line, simplifying the spectrum.

Aromatic Carbons

The carbons of an aromatic ring resonate between 110-160 ppm[1]. Substituent effects are critical for assignment:

-

C3 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded by the electronegative oxygen, appearing far downfield (~155-158 ppm).

-

C1 (C-S): The carbon attached to the sulfonamide group will also be downfield, but its exact position is influenced by the complex electronic nature of the SO₂N group (~138-142 ppm).

-

C2, C4, C5, C6: The remaining four CH carbons will appear in the typical aromatic region (~115-130 ppm). Their relative shifts are dictated by their position relative to the two substituents. Carbons ortho and para to the -OH group (C2, C4) will be shielded (shifted upfield) compared to a standard benzene ring.[5]

Aliphatic Carbons

-

Cα (C1', C4'): These carbons, adjacent to the sulfonamide nitrogen, will be deshielded and are expected around 45-50 ppm.

-

Cβ (C2', C3'): These carbons are in a more standard alkane-like environment and will be shielded relative to Cα, appearing around 24-28 ppm.[6]

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable here. It differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1 and C3) do not appear at all. This allows for the unambiguous identification of the pyrrolidine CH₂ carbons.[7]

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C1 | 138 - 142 | Absent | Quaternary, attached to EWG. |

| C2 | 115 - 120 | Positive | Aromatic CH, ortho to C-S, ortho to C-OH. |

| C3 | 155 - 158 | Absent | Quaternary, attached to electronegative O. |

| C4 | 118 - 122 | Positive | Aromatic CH, ortho to C-OH. |

| C5 | 129 - 131 | Positive | Aromatic CH, meta to both groups. |

| C6 | 121 - 124 | Positive | Aromatic CH, ortho to C-S. |

| Cα (C1', C4') | 45 - 50 | Negative | Aliphatic CH₂, deshielded by sulfonamide. |

| Cβ (C2', C3') | 24 - 28 | Negative | Aliphatic CH₂, standard alkane region. |

Part 3: 2D NMR Spectroscopy: The Definitive Assignment

While 1D NMR provides a wealth of information, 2D NMR techniques are required to definitively connect the pieces and build a validated structure. These experiments correlate signals, revealing bonding networks through the molecule.[8][9]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for mapping out distinct spin systems.[10]

-

Aromatic System: Cross-peaks will be observed between adjacent protons on the phenyl ring (e.g., H5 will show a correlation to H4 and H6). This confirms their connectivity.

-

Aliphatic System: A strong cross-peak will connect the α-protons to the β-protons of the pyrrolidine ring, confirming the -CH₂-CH₂- linkage.

Caption: Expected ³JHH correlations in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a powerful tool that correlates each proton directly to the carbon atom it is attached to (¹JCH).[11] This allows for the unambiguous assignment of every carbon that has a proton attached. For example, the proton signal predicted at ~3.2 ppm will show a cross-peak to the carbon signal at ~48 ppm, definitively assigning these as Hα and Cα, respectively.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting the distinct spin systems identified by COSY.[12]

-

Connecting the Rings: While there are no protons on the sulfur or nitrogen to directly bridge the phenyl and pyrrolidine rings, key correlations will solidify the overall structure. The α-protons (Hα) of the pyrrolidine ring should show a three-bond correlation to the β-carbons (Cβ).

-

Confirming Substituent Positions: The aromatic protons will show crucial correlations to the quaternary carbons. For example, H2 and H6 should both show correlations to the sulfonamide-bearing carbon (C1), confirming their ortho relationship. Similarly, H2 and H4 should show correlations to the hydroxyl-bearing carbon (C3).

Caption: Key expected long-range HMBC correlations.

Part 4: Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual solvent peak (δH ~2.50 ppm, δC ~39.52 ppm) does not typically overlap with key signals.[13] Acetone-d₆ is another suitable option.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

For exchange experiments, prepare a second identical sample and add one drop of D₂O, shake well, and re-acquire the ¹H NMR spectrum to identify the -OH proton.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

-

Perform standard instrument tuning and matching procedures for the ¹H and ¹³C channels.

-

Lock the field frequency onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ groups.

-

gCOSY: Acquire a gradient-selected COSY spectrum to map H-H correlations.

-

gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz) to correlate protons to their attached carbons.

-

gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to identify multi-bond correlations.

-

-

Data Processing & Analysis:

-

Apply Fourier transformation to all acquired FIDs.

-

Phase correct all spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.

-

Integrate the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the 2D spectra to build connectivity maps and complete the assignments as outlined in Part 3.

-

Data Analysis Workflow Diagram

Caption: A logical workflow for complete NMR spectral assignment.

Conclusion

The structural elucidation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a quintessential example of the power of modern NMR spectroscopy. Through a systematic approach that begins with predictive analysis based on fundamental principles and progresses through a suite of 1D and 2D experiments, a complete and unambiguous assignment of every proton and carbon signal can be achieved. The combination of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations that transforms spectral data into a definitive molecular structure. This guide outlines a robust, field-tested workflow that ensures the highest degree of scientific rigor and confidence, a non-negotiable standard in research and drug development.

References

-

Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]

-

Title: 15.4: Spectral Characteristics of the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

-

Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry URL: [Link]

-

Title: Theoretical NMR correlations based Structure Discussion Source: PubMed Central (PMC) URL: [Link]

-

Title: ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects Source: PubMed URL: [Link]

-

Title: Benzene patterns Source: The Exam Formula URL: [Link]

-

Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

-

Title: Summary of C13-NMR Interpretation Source: James Madison University URL: [Link]

-

Title: Structure Elucidation by NMR Source: ETH Zurich URL: [Link]

-

Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System Source: ResearchGate URL: [Link]

-

Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]

-

Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy Source: ACS Publications URL: [Link]

-

Title: NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide Source: PubMed URL: [Link]

-

Title: H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) Source: YouTube URL: [Link]

-

Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one Source: PubMed Central (PMC) URL: [Link]

-

Title: A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography Source: RSC Publishing URL: [Link]

-

Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide. Intended for researchers in analytical chemistry, pharmacology, and drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of sulfonamide, pyrrolidine, and phenyl moieties. We will explore the mechanistic rationale behind bond cleavages under various ionization conditions, propose detailed fragmentation schemes, and provide a validated experimental protocol for empirical analysis. This guide is structured to serve as both a predictive tool for researchers working with this specific molecule or structurally related analogues and as an educational resource on logical fragmentation analysis.

Introduction: Structural Elucidation in Modern Drug Discovery

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a molecule of interest due to its composite structure, incorporating a sulfonamide core, a pyrrolidine ring, and a hydroxyphenyl group. Such scaffolds are prevalent in medicinal chemistry. The ability to unambiguously identify and characterize these molecules and their metabolites is paramount in drug discovery and development. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight.